molecular formula C18H19Cl2NO2 B2752096 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2176270-39-4

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one

Cat. No. B2752096
CAS RN: 2176270-39-4
M. Wt: 352.26
InChI Key: RGIMATMMSKPNRJ-UHFFFAOYSA-N
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Description

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octan-8-yl core, and a 2-(2,4-dichlorophenoxy)ethan-1-one group . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as molecular weight, can be calculated from the molecular formula . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.

Scientific Research Applications

Carbonyl Ylide Chemistry

The carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, engage in cycloadditions with substituted methylenecyclopropanes and bicyclopropylidene to produce substituted mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones and 7-oxabicyclo[2.2.1]heptan-2-ones. These reactions yield a variety of regio- and stereoselective products, demonstrating the utility of carbonyl ylides in constructing complex bicyclic structures relevant to the chemical name provided. This process explores the scope and limitations of cycloadditions, emphasizing the influence of different factors on regio- and stereoselectivities (Molchanov et al., 2005).

Structural and Conformational Studies

Esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies provided insight into the preferred conformations of these compounds, contributing to a better understanding of their structural characteristics and potential pharmacological applications. This research emphasizes the importance of structural and conformational studies in the development of new chemical entities (Izquierdo et al., 1991).

Diels-Alder Reactions

The Diels-Alder reactions involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene produced 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride derivative. These reactions showcase the utility of the Diels-Alder reaction in synthesizing bicyclic structures with azabicyclo[3.2.1]octane frameworks, relevant to the chemical compound of interest. The structural determination via NMR highlights the application of this technique in elucidating complex molecular architectures (Kesler, 1980).

Synthesis of Bicyclo[3.2.1]octanes

2-Azabicyclo[3.2.1]oct-3-enes were synthesized from 4-chloroalkyl-1,4-dihydropyridines or azepines, involving reactions with anions derived from 1,3-diketones or cyclopentadiene. This research highlights methods for constructing bicyclic compounds with potential antimicrobial and hypotensive activity, showcasing the chemical versatility and potential therapeutic applications of structures related to the query compound (Gregory et al., 1985).

properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-13-3-6-17(16(20)9-13)23-10-18(22)21-14-4-5-15(21)8-12(7-14)11-1-2-11/h3,6,9,14-15H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIMATMMSKPNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one

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